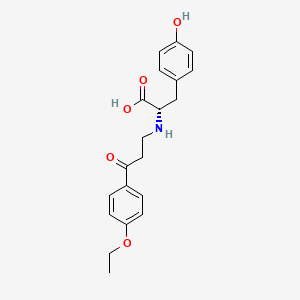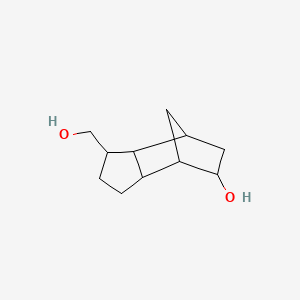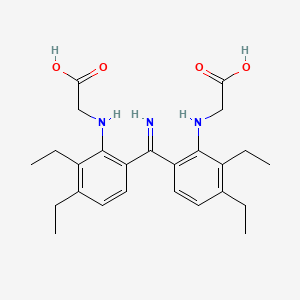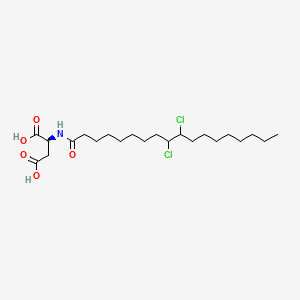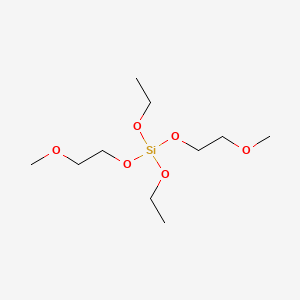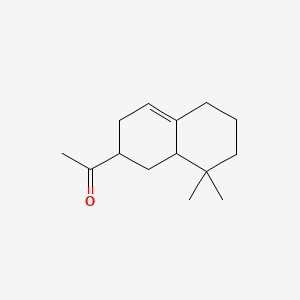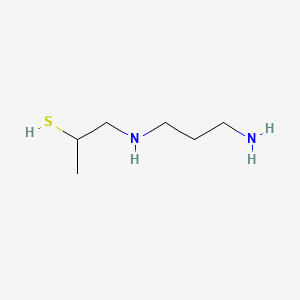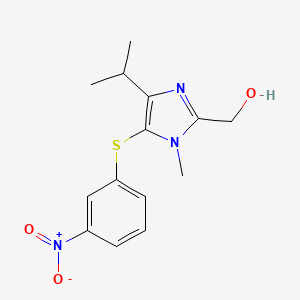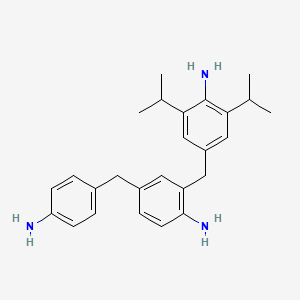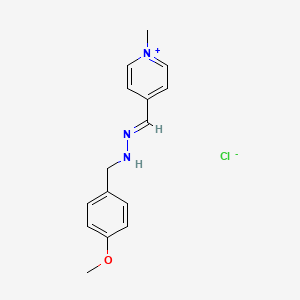
4-(((4-Methoxyphenyl)methylhydrazono)methyl)-1-methylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-463-1, also known as linolenic acid, is a polyunsaturated omega-3 fatty acid. It is commonly found in plant oils and is essential for human health. Linolenic acid is a precursor to other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, which play crucial roles in cellular functions and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linolenic acid can be synthesized through various chemical processes. One common method involves the hydrolysis of triglycerides found in plant oils, followed by purification through distillation or crystallization. The reaction conditions typically include the use of a strong base, such as sodium hydroxide, to catalyze the hydrolysis reaction .
Industrial Production Methods
Industrially, linolenic acid is primarily extracted from plant oils, such as flaxseed oil, soybean oil, and canola oil. The extraction process involves pressing the seeds to obtain the oil, followed by refining to remove impurities. The refined oil is then subjected to fractional distillation to isolate linolenic acid .
Chemical Reactions Analysis
Types of Reactions
Linolenic acid undergoes various chemical reactions, including oxidation, hydrogenation, and esterification.
Oxidation: Linolenic acid is prone to oxidation due to its multiple double bonds. This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrogenation: This reaction involves the addition of hydrogen to the double bonds of linolenic acid, converting it into a more saturated fatty acid. This process is commonly used in the food industry to produce partially hydrogenated oils.
Esterification: Linolenic acid can react with alcohols to form esters, which are used in various industrial applications.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.
Hydrogenation: This reaction typically requires a metal catalyst, such as palladium or nickel, under high pressure and temperature.
Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to facilitate the reaction.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrogenation: Partially or fully hydrogenated fatty acids.
Esterification: Fatty acid esters.
Scientific Research Applications
Linolenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds, including other omega-3 fatty acids.
Biology: Linolenic acid is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research has shown that linolenic acid has anti-inflammatory properties and may help reduce the risk of chronic diseases, such as cardiovascular disease and arthritis.
Industry: It is used in the production of biodegradable plastics, lubricants, and coatings.
Mechanism of Action
Linolenic acid exerts its effects through several mechanisms:
Cell Membrane Integration: It is incorporated into cell membranes, affecting their fluidity and function.
Eicosanoid Production: Linolenic acid is converted into eicosanoids, which are signaling molecules that play roles in inflammation and immune responses.
Gene Expression: It can modulate the expression of genes involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Linolenic acid is often compared with other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid.
Eicosapentaenoic Acid (EPA): Both linolenic acid and eicosapentaenoic acid are involved in anti-inflammatory processes, but eicosapentaenoic acid is more potent in reducing inflammation.
Docosahexaenoic Acid (DHA): Docosahexaenoic acid is crucial for brain health and development, whereas linolenic acid serves as a precursor to both eicosapentaenoic acid and docosahexaenoic acid.
List of Similar Compounds
- Eicosapentaenoic acid (EPA)
- Docosahexaenoic acid (DHA)
- Alpha-linolenic acid
- Gamma-linolenic acid
Properties
CAS No. |
93940-65-9 |
|---|---|
Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]methanamine;chloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-18-9-7-14(8-10-18)12-17-16-11-13-3-5-15(19-2)6-4-13;/h3-10,12H,11H2,1-2H3;1H |
InChI Key |
RFJMBPVMHMWBRM-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)OC.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



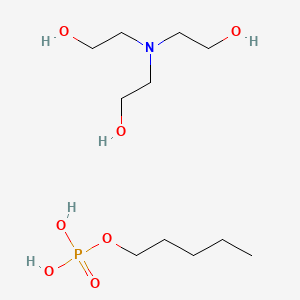
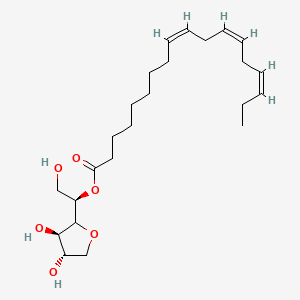
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
